

# DNDI-6148 Hamster Model for Visceral Leishmaniasis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**DNDI-6148** is a benzoxaborole compound identified as a preclinical candidate for the treatment of visceral leishmaniasis (VL).[1][2] Developed through the screening of Anacor's oxaborole library by the Drugs for Neglected Diseases initiative (DNDi), **DNDI-6148** has demonstrated potent activity against Leishmania species, the causative agents of VL.[3] Its mechanism of action involves the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3), an endonuclease essential for parasite mRNA processing.[1][4]

Preclinical studies have relied on the Syrian hamster (Mesocricetus auratus) model of VL, which effectively mimics the clinicopathological features of human disease, making it a valuable tool for evaluating the efficacy of novel drug candidates.[5] Although the clinical development of **DNDI-6148** for leishmaniasis has been deprioritized due to preclinical reproductive toxicity signals, the methodologies and data from the hamster model studies remain a critical reference for VL drug discovery and development.[3][6]

This document provides detailed application notes and protocols based on the preclinical evaluation of **DNDI-6148** in the hamster model for visceral leishmaniasis.

# Data Presentation: In Vivo Efficacy of DNDI-6148



The in vivo efficacy of **DNDI-6148** was evaluated in a Leishmania infantum-infected hamster model. The primary endpoint was the percentage reduction in parasite burden in the liver, spleen, and bone marrow compared to vehicle-treated control animals. The data presented below is derived from key preclinical studies.

Table 1: In Vivo Efficacy of **DNDI-6148** in the L. infantum Hamster Model (10-Day Treatment)

| Dose (mg/kg,<br>BID) | Treatment<br>Duration | % Reduction<br>in Liver<br>Parasite<br>Burden | % Reduction<br>in Spleen<br>Parasite<br>Burden | % Reduction in Bone Marrow Parasite Burden |
|----------------------|-----------------------|-----------------------------------------------|------------------------------------------------|--------------------------------------------|
| 25                   | 10 days               | >98                                           | >98                                            | >98                                        |
| 50                   | 10 days               | >99                                           | >99                                            | >99                                        |

Data synthesized from Mowbray et al., Journal of Medicinal Chemistry, 2021. **DNDI-6148** is also referred to as compound 23 in this publication.

Table 2: In Vivo Efficacy of a Related Benzoxaborole (Compound 3) in the L. infantum Hamster Model (5-Day Treatment)

| Dose (mg/kg,<br>QD) | Treatment<br>Duration | % Reduction<br>in Liver<br>Parasite<br>Burden | % Reduction<br>in Spleen<br>Parasite<br>Burden | % Reduction in Bone Marrow Parasite Burden |
|---------------------|-----------------------|-----------------------------------------------|------------------------------------------------|--------------------------------------------|
| 25                  | 5 days                | 87.8%                                         | 81.8%                                          | 81.6%                                      |
| 50                  | 5 days                | 97.4%                                         | 95.0%                                          | 91.2%                                      |
| 100                 | 5 days                | 98.6%                                         | 96.0%                                          | 88.3%                                      |

Data from Mowbray et al., Journal of Medicinal Chemistry, 2021. This table illustrates the efficacy of an earlier compound in the same series, providing context for the selection and development of **DNDI-6148**.



## **Experimental Protocols**

The following protocols are based on the methodologies described in the preclinical evaluation of **DNDI-6148** and standard procedures for VL hamster models.

### **Animal Model and Husbandry**

- Species: Female Golden Syrian hamsters (Mesocricetus auratus).
- Supplier: Janvier, France (or equivalent).
- Body Weight: 80–100 g at the time of infection.
- Housing: Animals should be housed in a controlled environment with regulated temperature, humidity, and light/dark cycles, with ad libitum access to food and water.
- Ethical Considerations: All animal procedures must be carried out in strict accordance with institutional and national guidelines for the care and use of laboratory animals. The original studies were approved by the ethical committee of the University of Antwerp, Belgium (UA-ECD 2011-74).

#### **Parasite Strain and Culture**

- Species:Leishmania infantum
- Strain: MHOM/MA/67/ITMAP263 (or equivalent virulent strain).
- Maintenance: The parasite strain is maintained by continuous passage in hamsters to ensure virulence. Amastigotes are harvested from the spleens of heavily infected donor hamsters.

### **Preparation of Amastigote Inoculum**

- Aseptically remove the spleen from a heavily infected donor hamster.
- Homogenize the spleen tissue in a sterile tissue grinder with an appropriate volume of sterile, cold RPMI-1640 medium.
- Purify the amastigotes from the host cell debris using a two-step differential centrifugation process:



- Centrifuge the homogenate at a low speed (e.g., 230 x g) for 10 minutes to pellet larger host cell debris. Collect the supernatant.
- Centrifuge the resulting supernatant at a higher speed (e.g., 4100 x g) for 30 minutes to pellet the amastigotes.
- Resuspend the amastigote pellet in a known volume of sterile phosphate-buffered saline (PBS) or RPMI-1640 medium.
- Determine the concentration of amastigotes using a hemocytometer.
- Adjust the final concentration of the inoculum with sterile PBS or medium to the desired density for injection (e.g., 2 x 10<sup>7</sup> amastigotes per 100 μL).

#### Infection Procedure

- Anesthetize the hamsters using a suitable method (e.g., isoflurane inhalation).
- Infect the hamsters via intracardiac injection with the prepared amastigote suspension. A typical inoculum is 2 x  $10^7$  amastigotes in a volume of  $100 \mu L$ .
- Monitor the animals regularly for clinical signs of visceral leishmaniasis, such as weight loss, splenomegaly, and hunched posture. The infection is typically allowed to establish for several weeks (e.g., 21 days) before the commencement of treatment.

#### **Drug Formulation and Administration**

- Formulation: Prepare **DNDI-6148** as an oral suspension. While the specific vehicle used in the original studies is not detailed in the provided search results, a common vehicle for preclinical oral dosing is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
- Dose Calculation: Calculate the required concentration of the suspension based on the desired dose (e.g., 25 or 50 mg/kg) and the average body weight of the hamsters in each treatment group.
- Administration: Administer the drug suspension orally using a gavage needle.
- Treatment Regimen:



- Frequency: Twice daily (BID).
- Duration: 10 consecutive days.
- Control Group: A control group receiving only the vehicle must be included in each experiment.

#### **Assessment of Parasite Burden**

- At the end of the treatment period (e.g., day 11), humanely euthanize the hamsters.
- Aseptically remove and weigh the liver, spleen, and femurs (for bone marrow).
- Tissue Smears:
  - Make impression smears by gently touching a clean glass slide to a freshly cut surface of the liver and spleen.
  - For bone marrow, flush the marrow from the femur with a small amount of PBS, centrifuge to pellet the cells, and prepare smears from the cell pellet.
- Staining: Fix the smears with methanol and stain with Giemsa stain.
- Microscopic Quantification:
  - Examine the stained smears under a light microscope at high magnification (e.g., 1000x oil immersion).
  - Quantify the parasite burden by counting the number of amastigotes per host cell nucleus for a predetermined number of fields or host nuclei (e.g., 500-1000 nuclei).
  - The parasite load can be expressed in Leishman-Donovan Units (LDU), calculated as:
     LDU = (Number of amastigotes / Number of host nuclei) x Organ weight (in mg)
- Calculation of Efficacy:
  - Calculate the mean LDU for each organ in the vehicle-treated control group and the DNDI-6148-treated groups.



 Determine the percentage reduction in parasite burden for each treated group relative to the control group using the formula: % Reduction = [1 - (Mean LDU of Treated Group / Mean LDU of Control Group)] x 100

# Visualizations Experimental Workflow





Click to download full resolution via product page

Caption: Workflow for evaluating **DNDI-6148** efficacy in the hamster VL model.



## **DNDI-6148 Mechanism of Action**



Click to download full resolution via product page

Caption: **DNDI-6148** inhibits CPSF3, disrupting mRNA processing and leading to parasite death.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Prof. Susan Wyllie XII BrazMedChem 2025 20-24th september Búzios Rio de Janeiro – Brazil [brazmedchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Achievement amastigotes of Leishmania infantum and investigation of pathological changes in the tissues of infected golden hamsters PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Parasite Burden in Hamsters Infected with Two Different Strains of Leishmania (Leishmania) infantum: "Leishman Donovan Units" versus Real-Time PCR PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DNDI-6148 Hamster Model for Visceral Leishmaniasis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558969#dndi-6148-hamster-model-for-visceral-leishmaniasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com